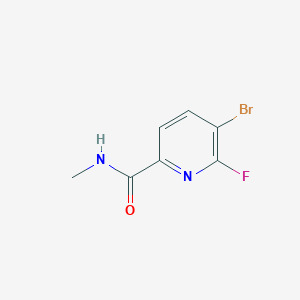

5-Bromo-6-fluoro-N-methylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

5-bromo-6-fluoro-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H,10,12) |

InChI Key |

MUBDJJPWPSZDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC(=C(C=C1)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations of 5 Bromo 6 Fluoro N Methylpicolinamide

Precursor Synthesis and Starting Material Considerations

The efficient construction of the target picolinamide (B142947) relies heavily on the availability and synthesis of key halogenated precursors. Picolinate (B1231196) esters, in particular, are vital intermediates that enable subsequent transformations into the final amide product.

The synthesis of halogenated picolinate esters such as Methyl 5-Bromo-6-fluoropicolinate is a critical first step. These intermediates are typically prepared through multi-step sequences starting from more readily available pyridine (B92270) derivatives. A common strategy involves the introduction of the halogen substituents onto the pyridine ring, followed by the formation of the ester functionality.

One plausible synthetic approach involves the nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. For instance, a precursor like methyl 5-bromo-6-chloropicolinate can be subjected to fluorination using a fluoride (B91410) salt. The efficiency of such reactions is often enhanced by the use of phase-transfer catalysts or specific solvent systems that increase the nucleophilicity of the fluoride ion.

Key Synthetic Approaches to Halogenated Picolinate Esters:

| Starting Material Example | Key Transformation | Reagents/Conditions | Product |

| Methyl 5-bromo-6-chloropicolinate | Nucleophilic Fluorination | Potassium Fluoride (KF), Phase-transfer catalyst (e.g., TBAI), High-boiling solvent (e.g., DMSO) | Methyl 5-Bromo-6-fluoropicolinate |

| 5-Bromo-6-fluoropicolinic acid | Esterification | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) or Thionyl Chloride (SOCl₂) | Methyl 5-Bromo-6-fluoropicolinate |

| 2,5-Dibromo-6-fluoropyridine | Carbonylation & Esterification | Carbon Monoxide (CO), Palladium catalyst, Methanol (CH₃OH) | Methyl 5-Bromo-6-fluoropicolinate |

This table presents plausible and established methods for the synthesis of the key intermediate.

Research into the nucleophilic fluorination of substituted picolinate esters has shown that agents like tributylmethylammonium (B1194469) or tetraphenylphosphonium (B101447) chloride can significantly improve fluorination yields. researchgate.net The choice of these promoters can also influence the formation of byproducts. researchgate.net

Direct Synthesis Routes to 5-Bromo-6-fluoro-N-methylpicolinamide

Once the appropriate precursors are obtained, the target amide can be synthesized through direct methods involving the formation of the amide bond. These routes are often preferred for their efficiency and convergence.

A highly effective and widely used method for synthesizing this compound is the direct coupling of its corresponding carboxylic acid precursor, 5-bromo-6-fluoropicolinic acid, with methylamine (B109427). This transformation is typically facilitated by a range of modern coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings. growingscience.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.govgrowingscience.com

Common Reagents for Direct Amide Coupling:

| Coupling Reagent System | Base | Typical Solvent | Key Features |

| EDC / HOBt | DIPEA, Triethylamine (TEA) | DCM, DMF | Widely used, cost-effective, minimizes racemization. nih.gov |

| HATU | DIPEA | DMF | Highly efficient, fast reaction times, suitable for unreactive amines. growingscience.com |

| DCC / DMAP | - | DCM | Prone to formation of insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.com |

This table summarizes common reagent systems used for the direct formation of amide bonds from carboxylic acids and amines.

An alternative route to the target amide is through an amine-ester exchange reaction, also known as aminolysis. In this process, the key intermediate, Methyl 5-Bromo-6-fluoropicolinate, is treated directly with methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism where methylamine attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.com

This reaction can be performed by treating the ester with an aqueous or alcoholic solution of methylamine. While the reaction can proceed without a catalyst, it is often heated to achieve a reasonable reaction rate, as the alkoxy group (methoxide in this case) is a relatively poor leaving group compared to those in more activated carboxylic acid derivatives. chemistrysteps.com Despite being a straightforward method, extensive aminolysis can sometimes occur if not properly controlled. nih.gov

The general mechanism involves the nucleophilic addition of methylamine to the ester carbonyl, forming a tetrahedral intermediate. pearson.com This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield the more stable N-methyl amide. pearson.com

Strategic C-N Bond Formation Approaches

The 5-bromo substituent on the picolinamide ring provides a versatile handle for further chemical modification, primarily through carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an aryl or heteroaryl halide (in this case, the 5-bromo position of the picolinamide) with a primary or secondary amine. wikipedia.org

This strategic transformation enables the synthesis of a diverse library of 5-amino-substituted picolinamide derivatives. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success and scope. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often highly effective. acs.org A strong, non-nucleophilic base, like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. acs.org

Typical Conditions for Buchwald-Hartwig Amination:

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates catalytic steps. wikipedia.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and regenerates the catalyst. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. |

This table outlines the key components and their roles in a typical Buchwald-Hartwig C-N cross-coupling reaction.

The development of this reaction has significantly expanded the ability to synthesize complex aromatic and heteroaromatic amines, which were previously difficult to access. wikipedia.org Its application to the this compound scaffold opens avenues for creating novel compounds with potentially valuable properties.

Nucleophilic Aromatic Substitution (SNAr) on the Electron-Deficient Pyridine Core

The pyridine ring in this compound is rendered electron-deficient by the presence of the nitrogen atom and the two electron-withdrawing halogen substituents (bromine and fluorine). This electronic characteristic makes the aromatic core susceptible to attack by nucleophiles, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this pathway, a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

In the context of this compound, the fluorine atom at the 6-position is the more likely leaving group in an SNAr reaction compared to the bromine atom at the 5-position. This is attributed to the higher electronegativity of fluorine, which more effectively polarizes the C-F bond and stabilizes the transition state of the addition step. Generally, in nucleophilic aromatic substitution on halopyridines, the reactivity order is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. The rate-determining step in SNAr is typically the initial attack of the nucleophile, and the strong electron-withdrawing nature of fluorine facilitates this step.

For instance, the reaction of a similar substrate, 5-bromo-2-fluoropyridine, with various amines proceeds readily to yield the corresponding 2-aminopyridine (B139424) derivatives in excellent yields. This highlights the high reactivity of the fluorine atom ortho to the pyridine nitrogen in SNAr reactions. The reaction conditions for such substitutions often involve heating the fluoropyridine with a nucleophile in a polar aprotic solvent, sometimes in the presence of a base to deprotonate the nucleophile or neutralize the generated acid.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Related Scaffold

| Nucleophile | Product | Reaction Conditions |

| Methylamine | 5-Bromo-N-methyl-6-aminopicolinamide | Not specified in literature |

| Ammonia | 5-Bromo-6-amino-N-methylpicolinamide | Not specified in literature |

| Sodium Methoxide | 5-Bromo-6-methoxy-N-methylpicolinamide | Not specified in literature |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound was not available in the searched literature.

Regioselective Synthesis and Isomer Control

Control of Substitution Patterns on the Picolinamide Scaffold

Achieving regioselective synthesis is crucial when multiple reactive sites are present in a molecule. In the case of di-substituted pyridines like this compound, the inherent electronic properties of the ring and the nature of the substituents dictate the position of nucleophilic attack. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.

In the 5-bromo-6-fluoropyridine system, the fluorine atom is located at an activated ortho position (C-6) relative to the ring nitrogen, while the bromine atom is at the meta position (C-5). Nucleophilic attack will preferentially occur at the C-6 position due to the strong activation by the ring nitrogen and the excellent leaving group ability of fluoride in SNAr reactions. The bromine at the C-5 position is significantly less activated and therefore less likely to be displaced.

The synthesis of the picolinamide itself can be achieved by amidation of the corresponding picolinic acid or its ester derivative. For example, methyl 5-bromo-6-fluoropicolinate can be reacted with methylamine to form the desired N-methylpicolinamide. The regioselectivity of the initial halogenation steps to prepare the picolinic acid precursor is also a critical factor. The bromination and fluorination of the pyridine ring are typically controlled by the directing effects of the existing substituents and the reaction conditions employed.

Synthesis and Characterization of Positional Isomers

The synthesis of positional isomers of this compound would involve starting with appropriately substituted pyridine precursors. For instance, to synthesize 3-Bromo-5-fluoro-N-methylpicolinamide, one would need to start from a pyridine ring with the desired substitution pattern. The synthetic route would likely involve the formation of the picolinic acid or ester followed by amidation.

The characterization of these isomers is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is a powerful tool for determining the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons and carbons provide definitive information about the relative positions of the substituents. Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized isomers.

Table 2: Spectroscopic Data for Hypothetical Positional Isomers of Bromo-Fluoro-N-methylpicolinamide

| Compound Name | Key ¹H NMR Signals (ppm, hypothetical) | Key ¹³C NMR Signals (ppm, hypothetical) | Key ¹⁹F NMR Signals (ppm, hypothetical) |

| This compound | Aromatic protons as doublets | Carbons attached to F and Br with characteristic shifts | Single resonance |

| 3-Bromo-5-fluoro-N-methylpicolinamide | Aromatic protons with different coupling patterns | Distinct chemical shifts for substituted carbons | Single resonance |

| 5-Bromo-4-fluoro-N-methylpicolinamide | Aromatic protons exhibiting different splitting | Unique carbon chemical shifts due to substituent positions | Single resonance |

Note: The spectroscopic data presented in this table is illustrative and not based on experimental results from the searched literature, as no specific data for these isomers was found.

Chemical Reactivity and Derivatization Potential of 5 Bromo 6 Fluoro N Methylpicolinamide

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The pyridine (B92270) ring of 5-Bromo-6-fluoro-N-methylpicolinamide is adorned with two distinct halogen atoms, bromine and fluorine, each exhibiting characteristic reactivities that can be selectively exploited in chemical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) at the Bromine Position

The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. In the context of 5-bromo-2-methylpyridin-3-amine, a related compound, successful Suzuki couplings have been achieved with various arylboronic acids using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium phosphate. mdpi.com This suggests that this compound would similarly undergo Suzuki coupling to yield 5-aryl-6-fluoro-N-methylpicolinamides. The reaction is tolerant of a wide range of functional groups on the boronic acid partner. mdpi.comnih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govsoton.ac.uk Studies on structurally similar 5- and 6-bromo-3-fluoro-2-cyanopyridines have demonstrated efficient Sonogashira coupling with a variety of terminal alkynes. soton.ac.uk These reactions proceed under mild conditions and are compatible with numerous functional groups, including alcohols and amines. soton.ac.uk It is therefore highly probable that this compound can be effectively coupled with terminal alkynes to produce 5-alkynyl-6-fluoro-N-methylpicolinamides.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Scaffolds This table presents plausible reaction parameters for this compound based on reactions with analogous compounds.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-6-fluoro-N-methylpicolinamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-Alkynyl-6-fluoro-N-methylpicolinamide |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | - | THF | 5-Alkyl/Aryl-6-fluoro-N-methylpicolinamide |

Nucleophilic Displacement and Other Transformations Involving the Fluorine Atom

The fluorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. This allows for the introduction of a variety of nucleophiles at this position.

Polyfluoroarenes are known to undergo SNAr reactions where a fluoride (B91410) ion is displaced by a nucleophile. mdpi.com The use of oxygen- and nitrogen-based nucleophiles, such as alcohols and amines, facilitates the formation of C-O and C-N bonds, respectively, leading to the corresponding aryl ether and aniline (B41778) derivatives. mdpi.com In the case of this compound, treatment with nucleophiles like alkoxides (e.g., sodium methoxide) or amines (e.g., piperidine) would be expected to yield the corresponding 6-alkoxy- or 6-amino-5-bromo-N-methylpicolinamide derivatives. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring, a condition that is met in the title compound.

Reactivity at the Picolinamide (B142947) Core

The picolinamide core, consisting of the pyridine ring and the N-methylcarboxamide side chain, presents further opportunities for chemical modification.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) due to the electron-deficient nature of the pyridine ring. The presence of two electron-withdrawing halogen substituents further deactivates the ring towards electrophilic attack. However, under forcing conditions, EAS reactions such as nitration and sulfonation can be achieved.

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.comSulfonation is achieved with fuming sulfuric acid, which contains sulfur trioxide (SO₃), the active electrophile. masterorganicchemistry.combyjus.com For this compound, these reactions would require harsh conditions, and the substitution would likely occur at the C-3 or C-4 positions, directed by the existing substituents. The precise regioselectivity would depend on the interplay of electronic and steric effects.

Functional Group Interconversions of the Carboxamide Moiety

The N-methylcarboxamide group at the 2-position can undergo several functional group interconversions.

Hydrolysis of the amide bond can be achieved under either acidic or basic conditions to yield the corresponding picolinic acid. wikipedia.org This transformation provides a route to other carboxylic acid derivatives.

Reduction of the amide to an amine can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This would convert the N-methylcarboxamide group to an aminomethyl group, yielding (5-bromo-6-fluoropyridin-2-yl)-N-methylmethanamine. A milder method for the reductive cleavage of picolinic amides to their corresponding amines involves the use of zinc in aqueous hydrochloric acid. cam.ac.uk

Derivatization for Scaffold Elaboration

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. The sequential and selective functionalization of the C-Br and C-F bonds allows for the introduction of different substituents in a controlled manner. For instance, a Suzuki or Sonogashira coupling at the bromine position can be followed by a nucleophilic substitution at the fluorine position. Furthermore, modifications of the carboxamide group can be performed to introduce additional diversity. This multi-faceted reactivity enables the use of this compound as a scaffold for the elaboration of novel chemical entities with potential applications in medicinal chemistry and materials science.

Introduction of Diverse Chemical Moieties for Structure-Reactivity Studies

The reactivity of this compound is primarily dictated by the bromo and fluoro substituents on the pyridine core. The carbon-bromine bond at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the systematic modification of the core structure to explore structure-activity relationships (SAR).

One of the most powerful methods for introducing new carbon-carbon bonds is the Suzuki-Miyaura coupling reaction . This reaction would involve the palladium-catalyzed coupling of this compound with a variety of aryl or vinyl boronic acids or their corresponding esters. This would enable the introduction of a wide array of substituted and unsubstituted aromatic and olefinic groups at the 5-position of the pyridine ring, leading to a diverse library of analogues for biological screening.

Similarly, the Sonogashira coupling offers a direct route to introduce alkyne functionalities. By reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, a range of substituted ethynyl-pyridines can be synthesized. These alkynyl derivatives can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex natural product-like scaffolds.

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction allows for the coupling of this compound with a broad spectrum of primary and secondary amines, anilines, and other nitrogen nucleophiles. This would provide access to a variety of 5-amino-picolinamide derivatives, which are common motifs in pharmacologically active compounds.

The fluoro group at the 6-position, while generally less reactive than the bromo group in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAr) reactions. Under suitable conditions with strong nucleophiles, the fluoride can be displaced to introduce other functional groups.

The following interactive table summarizes the potential derivatization reactions of this compound for the introduction of diverse chemical moieties.

| Reaction Type | Reagents and Conditions | Moiety Introduced |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | Aryl or Vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, base | Amino |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, thiolate) | Alkoxy, Thioether, etc. |

These reactions collectively provide a robust toolbox for the derivatization of this compound, enabling comprehensive SAR studies and the optimization of molecular properties for various applications.

Multi-Step Synthesis of Complex Analogues Utilizing this compound as a Building Block

The utility of this compound as a synthetic intermediate is demonstrated in its application in multi-step synthetic sequences to construct more complex molecules. Its pre-functionalized nature allows it to be incorporated into a synthetic route and then further elaborated through reactions at its bromo and fluoro substituents.

The general reaction scheme is as follows:

Step 1: Synthesis of this compound Starting materials are reacted to form the crude this compound.

Step 2: Utilization in a Subsequent Nucleophilic Substitution Reaction The crude this compound is dissolved in DMSO, and K2CO3 is added to facilitate a nucleophilic attack on an electrophilic site within the molecule or a co-reactant, leading to the formation of a more complex analogue. escholarship.org

This example underscores the role of this compound as a valuable intermediate. By leveraging the reactivity of its functional groups in a sequential manner, synthetic chemists can efficiently construct intricate molecular architectures that would be challenging to access through other synthetic routes. The ability to perform subsequent reactions on this building block opens up avenues for the synthesis of novel compounds with potential applications in various fields of chemical research.

Molecular Interactions and Biochemical Research Applications in Vitro and in Silico Focus

Cellular Pathway Modulation Studies (In Vitro)

Currently, there are no published in vitro studies investigating the effects of this compound on specific cellular pathways.

Analysis of Intracellular Biochemical Events and Signaling Cascades

To understand the biological impact of this compound, initial in vitro studies would involve exposing various cultured cell lines to the compound. High-throughput screening methodologies could be employed to assess broad cytotoxic or cytostatic effects. Should the compound exhibit significant activity, subsequent investigations would focus on dissecting its influence on specific intracellular signaling pathways.

Techniques such as Western blotting would be utilized to probe changes in the phosphorylation state or total protein levels of key signaling molecules. For instance, researchers might examine pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt/mTOR pathways. A hypothetical impact on these pathways is outlined in the table below.

Table 1: Hypothetical Analysis of Signaling Cascade Modulation by this compound

| Signaling Pathway | Key Protein Analyzed | Observed Effect (Hypothetical) | Implication |

| MAPK/ERK | p-ERK1/2 | Downregulation | Potential inhibition of cell proliferation |

| PI3K/Akt/mTOR | p-Akt | No significant change | Pathway may not be a primary target |

| Apoptosis | Cleaved Caspase-3 | Upregulation | Induction of programmed cell death |

Further mechanistic insights could be gained through the use of reporter gene assays, where the activity of specific transcription factors downstream of signaling cascades is monitored. Kinase activity assays would also be instrumental in determining if this compound directly inhibits specific protein kinases, which are common targets for therapeutic intervention.

Mechanistic Exploration of Compound Effects in Cellular Systems

A deeper dive into the compound's mechanism of action would involve a battery of cell-based assays. For example, if initial screens suggest an anti-proliferative effect, cell cycle analysis via flow cytometry would be a critical next step. This could reveal if the compound induces arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M).

To investigate whether the compound induces apoptosis, assays such as Annexin V/Propidium Iodide staining would be employed to differentiate between early apoptotic, late apoptotic, and necrotic cells. Changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, could be measured using fluorescent dyes.

In silico molecular docking studies would complement these experimental approaches. By modeling the three-dimensional structure of this compound, researchers could predict its potential binding partners from libraries of known protein structures. This computational screening can help to prioritize experimental validation of putative targets, saving significant time and resources.

Structure-Activity Relationship (SAR) Studies for Research Probes

Once a biological activity of interest is identified for this compound, structure-activity relationship (SAR) studies become paramount. These studies are essential for identifying the key chemical features of the molecule responsible for its biological effects and for optimizing its potency and selectivity.

Design and Synthesis of Analogues to Elucidate Pharmacophore Features

The core structure of this compound offers several avenues for chemical modification. The picolinamide (B142947) scaffold, the bromo and fluoro substituents on the pyridine (B92270) ring, and the N-methyl group are all points for synthetic alteration.

A systematic approach to analogue design would involve:

Modification of the Pyridine Ring Substituents: Replacing the bromine and fluorine atoms with other halogens (e.g., chlorine, iodine) or with small alkyl or alkoxy groups would probe the importance of both steric and electronic effects at these positions.

Alteration of the Amide Moiety: The N-methyl group could be replaced with larger alkyl groups, cyclic structures, or hydrogen to understand the steric requirements of the binding pocket. The amide bond itself could be replaced with other linking groups to explore different chemical spaces.

Positional Isomerism: The positions of the bromo and fluoro substituents could be altered around the pyridine ring to understand the optimal substitution pattern for activity.

The synthesis of these analogues would likely involve multi-step organic chemistry routes, starting from commercially available substituted picolinic acids or pyridines.

Correlation of Structural Modifications with In Vitro Biological Activity

Each synthesized analogue would be subjected to the same battery of in vitro assays as the parent compound. The biological activity data, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), would then be correlated with the structural changes.

This data is crucial for building an SAR model. For example, if analogues with larger N-alkyl groups show diminished activity, it would suggest a sterically constrained binding site. Conversely, if replacing the bromine with a more electron-withdrawing group enhances potency, it would point to the importance of electronic interactions in that region of the molecule. This iterative process of design, synthesis, and testing is fundamental to the development of potent and selective chemical probes for biological research.

Table 2: Illustrative SAR Data for Hypothetical Analogues of this compound

| Compound | R1 (Position 5) | R2 (Position 6) | R3 (Amide) | In Vitro Activity (IC50, µM) - Hypothetical |

| Parent | Br | F | CH3 | 1.5 |

| Analogue 1 | Cl | F | CH3 | 3.2 |

| Analogue 2 | Br | H | CH3 | 10.8 |

| Analogue 3 | Br | F | H | 5.7 |

| Analogue 4 | Br | F | C2H5 | 8.1 |

This systematic exploration, though currently not publicly documented for this compound, represents the standard and rigorous pathway for characterizing a novel bioactive compound.

Computational and Theoretical Investigations of 5 Bromo 6 Fluoro N Methylpicolinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into the geometry, stability, and reactivity of a compound.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure of 5-Bromo-6-fluoro-N-methylpicolinamide would involve mapping the electron density distribution to identify electronegative and electropositive regions. This is crucial for predicting how the molecule might interact with other chemical species. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For analogous compounds, such as various substituted anilines, DFT calculations have been successfully used to determine these properties, providing a framework for how such an analysis would be conducted for this compound. researchgate.netresearchgate.net

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. Conformational analysis of this compound would involve exploring the potential energy surface to identify all possible spatial arrangements of its atoms (conformers). By calculating the relative energies of these conformers, the most stable, low-energy structures (energy minima) can be determined. This is particularly important for understanding how the molecule might bind to a biological target. For instance, studies on similar pyridine (B92270) derivatives have utilized these methods to identify the most stable conformations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights that are not available from static quantum chemical calculations.

Investigation of Dynamic Behavior and Solvent Interactions

An MD simulation of this compound would model the motion of its atoms and its interactions with the surrounding environment, typically a solvent such as water. This allows for the examination of its flexibility, conformational changes, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. Such simulations are critical for understanding the behavior of the compound in a realistic biological or chemical system.

Simulation of Ligand-Target Complex Formation (If applicable as a research tool)

If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations would be an invaluable tool. These simulations can model the process of the ligand binding to the target, providing detailed information about the stability of the resulting complex, the key intermolecular interactions involved, and the conformational changes that may occur in both the ligand and the target upon binding.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target. This method is widely used in drug discovery to screen large libraries of compounds for their potential to interact with a specific biological target.

In the context of this compound, molecular docking studies would involve computationally placing the molecule into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most likely binding mode. This approach can provide valuable hypotheses about the compound's potential biological activity and guide further experimental studies. While no specific docking studies for this compound have been reported, this methodology has been applied to a wide range of similar bromo- and fluoro-substituted heterocyclic compounds to explore their potential as therapeutic agents. asianpubs.org

Prediction of Binding Modes with Potential Biological Targets

The prediction of how a small molecule like this compound might interact with biological targets is a cornerstone of computational drug discovery. This is typically achieved through molecular docking simulations. In this process, the three-dimensional structure of the target protein is used as a scaffold to predict the most likely binding pose and affinity of the ligand.

For instance, in a study on novel picolinamide-based derivatives as potential VEGFR-2 inhibitors, molecular docking was employed to understand their binding capacity and mode of interaction. The results indicated that specific derivatives formed crucial hydrogen bonds with key amino acid residues, such as Cys919, within the VEGFR-2 binding site. nih.gov Another study on substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) used molecular docking to predict that residues like Lys661 and Asp555 were critical for binding. nih.gov

These simulations can provide valuable insights into the specific atoms and functional groups of the ligand and the protein that are involved in the interaction. For a hypothetical docking study of this compound, one would expect the picolinamide (B142947) core to form key hydrogen bonds, while the bromo and fluoro substituents would likely influence the molecule's orientation within the binding pocket through steric and electrostatic interactions.

Table 1: Example of Predicted Binding Affinities and Interacting Residues for Picolinamide Derivatives with VEGFR-2

| Compound | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Derivative 8j | -10.28 | Cys919 |

| Derivative 8l | -10.52 | Cys919 |

Data is illustrative and derived from a study on different picolinamide derivatives. nih.gov

In Silico Screening for Novel Scaffolds or Interactions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover novel chemical scaffolds that may have desirable biological activity or to identify new interactions for a known scaffold.

One example of this is the in silico screening of novel pyridine congeners for anti-epileptic potential targeting AMPA receptors. In this research, newly synthesized pyridine analogs were screened against the AMPA receptor using AutoDock. The results showed that the synthesized compounds had binding affinities ranging from -6.5 to -8.0 kJ/mol. nih.gov Another study identified a pyridine derivative of diselenides as a potent inhibitor of the main protease of SARS-CoV-2 through in silico screening and subsequent biochemical evaluation. rsc.org

If this compound were to be used as a starting point, its chemical structure could be used as a query to search for commercially or synthetically accessible molecules with similar properties but different core structures (scaffold hopping). Alternatively, a pharmacophore model could be built based on its key interaction features and used to screen large compound databases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

In the context of compounds similar to this compound, a 3D-QSAR study on substituted pyridine derivatives as LSD1 inhibitors developed robust models. The Comparative Molecular Field Analysis (CoMFA) model showed a cross-validated correlation coefficient (q²) of 0.595 and a non-cross-validated correlation coefficient (r²) of 0.959 for the training set. The Comparative Molecular Similarity Indices Analysis (CoMSIA) model yielded even better statistics with a q² of 0.733 and an r² of 0.982. nih.gov These statistical values indicate a strong predictive ability of the developed models.

Another study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors also utilized 3D-QSAR to understand the structure-activity relationships. acs.org

Table 2: Statistical Parameters of an Example 3D-QSAR Model for Substituted Pyridine Derivatives

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

| CoMFA | 0.595 | 0.959 |

| CoMSIA | 0.733 | 0.982 |

Data is illustrative and derived from a study on different substituted pyridine derivatives. nih.gov

Identification of Key Molecular Descriptors for Biological Response

A crucial outcome of QSAR modeling is the identification of key molecular descriptors that are most influential for the biological response. These descriptors can be steric, electronic, hydrophobic, or hydrogen bonding properties of the molecules.

3D-QSAR models, such as CoMFA and CoMSIA, generate contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For example, in the study of substituted pyridine derivatives as LSD1 inhibitors, the contour maps from the CoMFA and CoMSIA models would highlight areas where bulky groups (steric fields), electronegative or electropositive groups (electrostatic fields), and hydrophobic groups would increase or decrease the inhibitory activity. nih.gov

For a hypothetical QSAR study on a series of analogs of this compound, the key molecular descriptors would likely be related to:

Steric properties: The size and shape of substituents on the pyridine ring.

Electrostatic properties: The influence of the electron-withdrawing fluorine and bromine atoms, as well as the amide group.

By understanding which descriptors are most important, medicinal chemists can rationally design new molecules with improved potency and other desired properties.

Future Research Directions and Unexplored Avenues in 5 Bromo 6 Fluoro N Methylpicolinamide Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-6-fluoro-N-methylpicolinamide and its analogs is poised to embrace the principles of green chemistry, moving away from traditional, often harsh, synthetic methods. ijarsct.co.inbiosynce.com A key area of development will be the implementation of one-pot multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govacs.org Microwave-assisted organic synthesis, a recognized green chemistry tool, could dramatically shorten reaction times from hours to minutes and improve yields. ijarsct.co.innih.govacs.org

Furthermore, the direct and selective C-H functionalization of the pyridine (B92270) ring presents a frontier for innovation. rsc.org Photocatalytic approaches, utilizing visible light to drive reactions, are particularly promising for their mild conditions and novel reactivity patterns. nih.govacs.orgacs.orgresearchgate.netunibo.it These methods could enable the late-stage diversification of the picolinamide (B142947) scaffold, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The development of novel catalysts, including biocatalysts, could offer unparalleled selectivity and sustainability in the synthesis of these compounds. ijarsct.co.in

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ijarsct.co.innih.gov |

| One-Pot Multicomponent Reactions | High efficiency, atom economy, reduced waste, simplified purification. nih.govacs.org |

| Photocatalytic C-H Functionalization | Mild reaction conditions, novel regioselectivity, late-stage diversification. nih.govacs.orgunibo.it |

| Flow Chemistry | Improved safety, scalability, and process control for industrial production. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. ijarsct.co.in |

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The unique electronic properties imparted by the bromine and fluorine substituents on the pyridine ring of this compound suggest a rich and largely unexplored chemical reactivity. Future research will likely focus on leveraging these halogens as synthetic handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups at these positions. The development of chemo- and regioselective catalytic systems will be crucial for achieving precise transformations on this polyfunctionalized scaffold.

The potential for this compound and its derivatives to act as ligands in transition metal catalysis is another exciting avenue. The nitrogen atom of the pyridine ring and the amide functionality can coordinate with metal centers, potentially creating novel catalysts with unique reactivity and selectivity. biosynce.com Furthermore, the generation and reactivity of pyridinyl radicals from derivatives of this compound could open up new pathways for C-C and C-heteroatom bond formation, diverging from classical reactivity patterns. nih.govacs.orgunibo.it

Advanced Biophysical Techniques for Mechanistic Elucidation of Molecular Interactions

A deep understanding of how this compound interacts with biological macromolecules is fundamental to unlocking its potential. Future research will heavily rely on a suite of advanced biophysical techniques to characterize these interactions at a molecular level. nih.govspringernature.comresearchgate.networldscientific.com

Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone of these investigations, providing detailed information on binding interfaces, conformational changes upon binding, and the dynamics of the interaction in solution. nih.govresearchgate.netnih.govresearchgate.netacs.org Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be employed to identify and characterize even weak binding events. nih.gov

Surface Plasmon Resonance (SPR) will offer real-time, label-free kinetic analysis of binding, providing crucial data on association and dissociation rates (k_on and k_off) and affinity (K_D). denovobiolabs.comnih.govnih.govphotonics.combioascent.com Isothermal Titration Calorimetry (ITC) will provide a complete thermodynamic profile of the binding event, measuring the binding affinity, stoichiometry, enthalpy, and entropy in a single experiment. nih.govnih.govmalvernpanalytical.comharvard.edu For high-resolution structural insights, cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for visualizing small molecule-protein complexes, even for targets that are difficult to crystallize. nih.govnih.govbiorxiv.orgbiorxiv.orgamericanpeptidesociety.org

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, ligand conformation, binding affinity. nih.govresearchgate.netnih.gov |

| Surface Plasmon Resonance (SPR) | Real-time kinetics (k_on, k_off), binding affinity (K_D). denovobiolabs.comnih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.govnih.govmalvernpanalytical.com |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes. nih.govbiorxiv.orgbiorxiv.org |

| Differential Scanning Fluorimetry (DSF) | Protein thermal stability upon ligand binding. nih.govspringernature.com |

Integration of Omics Technologies for Systems-Level Understanding in Chemical Biology

To fully comprehend the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies will be instrumental in achieving this holistic understanding.

Chemoproteomics, particularly activity-based protein profiling (ABPP), will be a powerful approach to identify the direct protein targets of this compound within a complex biological system. nih.govmdpi.comlongdom.orgnih.gov This technique can provide a proteome-wide view of the compound's interactions, revealing both on-target and potential off-target effects. Metabolomics and lipidomics will offer insights into the downstream functional consequences of target engagement, profiling changes in the cellular metabolome and lipidome in response to the compound. nih.govnih.govcreative-proteomics.comcreative-proteomics.commdpi.com By correlating these changes with the compound's phenotypic effects, a deeper understanding of its mechanism of action can be achieved.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-6-fluoro-N-methylpicolinamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of picolinamide derivatives typically involves coupling reactions between halogenated pyridine precursors and methylamine derivatives. For example, 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (a structural analog) was synthesized via refluxing 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene for 30 hours, followed by recrystallization with ethanol . To optimize conditions for this compound:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or chlorobenzene) to enhance nucleophilic substitution.

- Temperature Control: Reflux conditions (~100–150°C) may improve reaction rates but require monitoring for decomposition.

- Catalysis: Consider Pd-based catalysts for cross-coupling if bromine/fluorine positions hinder reactivity.

- Purification: Column chromatography or recrystallization (ethanol/water mixtures) can isolate the product with >95% purity.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can map electronic and steric effects influencing reactivity:

- Electrostatic Potential Surfaces: Identify electron-deficient regions (e.g., bromine/fluorine substituents) prone to nucleophilic attack.

- Transition State Analysis: Simulate energy barriers for SNAr (nucleophilic aromatic substitution) at bromine vs. fluorine sites. Fluorine’s electronegativity may reduce leaving-group ability compared to bromine.

- Solvent Effects: Incorporate solvation models (e.g., COSMO) to assess solvent polarity on reaction pathways.

Experimental validation via kinetic studies (e.g., monitoring substitution rates with UV-Vis or NMR) is critical .

Basic: What advanced spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹⁹F NMR: Resolves fluorine chemical shifts (δ -110 to -160 ppm for aromatic F) to confirm substitution patterns.

- ¹H-¹³C HMBC: Correlates proton environments with adjacent carbons, critical for verifying methylamide and halogen positions.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/F contribute distinct signatures).

- X-ray Crystallography: Resolves crystal packing and bond angles, particularly useful for verifying steric effects of bromine/fluorine .

Advanced: How do steric and electronic effects influence the stability of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability:

- Acidic Conditions: Protonation of the pyridine nitrogen may increase electrophilicity, accelerating hydrolysis. Monitor via HPLC at pH 2–6.

- Basic Conditions: Hydroxide ions may displace bromine/fluorine; use ¹⁹F NMR to track fluoride release.

- Thermal Stability:

- TGA/DSC: Determine decomposition temperatures (Td >150°C expected for aryl halides).

- Accelerated Aging Studies: Store at 40–60°C for 4–8 weeks and assess purity changes .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential release of HBr/HF vapors during decomposition.

- Storage: Store at 0–6°C in airtight, light-resistant containers to minimize hydrolysis/oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

- Substituent Variation: Replace bromine/fluorine with chloro, iodo, or methoxy groups (see analogs in ) to modulate lipophilicity (logP) and binding affinity.

- Bioisosteric Replacement: Substitute the methylamide group with sulfonamides or urea moieties to enhance hydrogen-bonding.

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict target interactions (e.g., kinase inhibitors) and prioritize synthetic targets .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

- Normal-Phase Chromatography: Use silica gel with ethyl acetate/hexane gradients (30–70%) for non-polar impurities.

- Reverse-Phase HPLC: C18 columns with acetonitrile/water (0.1% TFA) gradients (10–90% over 20 min) achieve >98% purity.

- Preparative TLC: Useful for small-scale isolation; visualize spots under UV254 .

Advanced: What mechanistic insights explain contradictory reactivity data in halogenated picolinamide derivatives?

Methodological Answer:

Contradictions may arise from:

- Solvent Polarity: Polar solvents stabilize transition states in SNAr but may deactivate electrophilic sites via solvation.

- Steric Hindrance: Ortho-substituents (e.g., methylamide) slow down nucleophilic attack; kinetic studies (Eyring plots) quantify these effects.

- Catalyst Poisoning: Trace metals in reagents may deactivate Pd catalysts in cross-couplings. Use ICP-MS to detect metal impurities .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Melting Point Analysis: Compare observed mp with literature values (e.g., analogs in ).

- Combined Techniques: Use HPLC (retention time matching), ¹H NMR (integration ratios), and elemental analysis (C, H, N, Br, F) for cross-validation.

- Karl Fischer Titration: Quantify residual moisture (<0.5% w/w) to ensure stability .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups: Temporarily protect the methylamide with Boc groups to prevent undesired acylation.

- Low-Temperature Reactions: Perform lithiation or Grignard reactions at -78°C to control regioselectivity.

- In Situ Monitoring: Use ReactIR or flow NMR to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.